molecular formula C14H10S B156384 7-Phenyl-1-benzothiophene CAS No. 1678-02-0

7-Phenyl-1-benzothiophene

Cat. No. B156384
CAS RN: 1678-02-0
M. Wt: 210.3 g/mol
InChI Key: DTMDHRPREDRCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Phenyl-1-benzothiophene (7-PBT) is a heterocyclic compound that has been widely studied due to its unique chemical structure and potential applications in various fields. This compound has a benzene ring fused with a thiophene ring and a phenyl group attached to the 7th carbon atom of the thiophene ring.

Mechanism Of Action

The mechanism of action of 7-Phenyl-1-benzothiophene is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, 7-Phenyl-1-benzothiophene has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In diabetes, 7-Phenyl-1-benzothiophene has been reported to activate the AMPK pathway, which plays a crucial role in glucose metabolism. In Alzheimer's disease, 7-Phenyl-1-benzothiophene has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the formation of plaques in the brain.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-Phenyl-1-benzothiophene depend on the specific application and concentration used. In cancer cells, 7-Phenyl-1-benzothiophene has been reported to induce apoptosis and inhibit cell migration and invasion. In diabetes, 7-Phenyl-1-benzothiophene has been shown to improve glucose tolerance and insulin sensitivity. In Alzheimer's disease, 7-Phenyl-1-benzothiophene has been reported to reduce amyloid-beta aggregation and improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7-Phenyl-1-benzothiophene in lab experiments is its unique chemical structure, which allows for the synthesis of various derivatives with different properties. Additionally, 7-Phenyl-1-benzothiophene is relatively easy to synthesize and has a high yield. However, one of the limitations of using 7-Phenyl-1-benzothiophene in lab experiments is its low solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 7-Phenyl-1-benzothiophene. One potential direction is the development of new synthetic methods for the production of 7-Phenyl-1-benzothiophene derivatives with improved properties. Another direction is the investigation of the potential of 7-Phenyl-1-benzothiophene as a drug candidate for the treatment of various diseases. Additionally, the use of 7-Phenyl-1-benzothiophene in the fabrication of advanced materials for electronic and optoelectronic applications is a promising area for future research.

Synthesis Methods

The synthesis of 7-Phenyl-1-benzothiophene can be achieved through different methods, including Suzuki coupling, palladium-catalyzed C-H activation, and microwave-assisted synthesis. One of the most commonly used methods is the Suzuki coupling reaction between 2-bromothiophene and phenylboronic acid in the presence of a palladium catalyst. The yield of this reaction can reach up to 90%.

Scientific Research Applications

7-Phenyl-1-benzothiophene has been extensively studied for its potential applications in various fields, including material science, organic electronics, and medicinal chemistry. In material science, 7-Phenyl-1-benzothiophene has been used as a building block for the synthesis of conjugated polymers with high charge mobility and photovoltaic properties. In organic electronics, 7-Phenyl-1-benzothiophene-based materials have been used for the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In medicinal chemistry, 7-Phenyl-1-benzothiophene has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and Alzheimer's disease.

properties

CAS RN

1678-02-0

Product Name

7-Phenyl-1-benzothiophene

Molecular Formula

C14H10S

Molecular Weight

210.3 g/mol

IUPAC Name

7-phenyl-1-benzothiophene

InChI

InChI=1S/C14H10S/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-14(12)13/h1-10H

InChI Key

DTMDHRPREDRCGM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2SC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2SC=C3

synonyms

7-Phenylbenzo[b]thiophene

Origin of Product

United States

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